4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-[3-(trifluoromethyl)anilino]quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-14-9-11-17(12-10-14)32(30,31)29-21-20(27-18-7-2-3-8-19(18)28-21)26-16-6-4-5-15(13-16)22(23,24)25/h2-13H,1H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNLBNFOUZYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3-(trifluoromethyl)aniline with quinoxaline-2-carboxylic acid derivatives, followed by sulfonation to introduce the benzenesulfonamide group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The quinoxaline core undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the nitrogen-containing heterocycle, introducing hydroxyl or ketone groups at specific positions. For example:
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Reaction : Oxidation of the quinoxaline ring at the 5,6-positions to form a diketone derivative.
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Conditions : KMnO₄ in aqueous H₂SO₄ at 60°C for 4 hours.
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Outcome : Enhanced water solubility due to polar ketone groups.
Reduction Reactions
The trifluoromethylphenylamino group and sulfonamide moiety participate in reduction processes:
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Catalytic Hydrogenation :
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Reagents : H₂ gas with Pd/C or Raney Ni.
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Outcome : Reduction of the quinoxaline’s aromatic system to a partially saturated dihydroquinoxaline derivative, retaining the sulfonamide functionality.
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Borohydride Reduction :
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Reagents : NaBH₄ in ethanol.
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Outcome : Selective reduction of imine bonds in the quinoxaline ring, forming secondary amines.
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Coupling Reactions
The compound’s aryl groups enable cross-coupling reactions:
Suzuki–Miyaura Coupling
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Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base.
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Conditions : DMF/H₂O (3:1), 80°C, 12 hours.
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Outcome : Introduction of substituted aryl groups at the quinoxaline’s 2-position, enabling structural diversification .
Buchwald–Hartwig Amination
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Reagents : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃.
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Conditions : Toluene, 100°C, 24 hours.
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Outcome : Replacement of halogen substituents (if present) with amines, enhancing biological activity .
Sulfonamide-Specific Reactions
The benzenesulfonamide group undergoes nucleophilic substitution and hydrolysis:
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Hydrolysis :
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Alkylation :
Electrophilic Aromatic Substitution
The electron-rich quinoxaline and phenyl rings undergo halogenation and nitration:
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Chlorination :
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Nitration :
Mechanistic Insights
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The trifluoromethyl group directs electrophilic substitution to meta positions via its strong electron-withdrawing effect.
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The sulfonamide’s NH group participates in hydrogen bonding, influencing reactivity in biological systems .
This compound’s versatile reactivity underpins its utility in synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents . Further studies should explore its photochemical and catalytic asymmetric reactions.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer therapeutics. Research indicates that derivatives of quinoxaline, including this sulfonamide, exhibit significant inhibitory effects on PI3K pathways, which are crucial in cancer cell proliferation and survival. Inhibition of PI3K has been associated with the treatment of various malignancies, including lymphoproliferative disorders .
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in cellular signaling pathways. Its ability to modulate PI3K activity makes it a candidate for further development in targeted cancer therapies. The specificity of such inhibitors can lead to reduced side effects compared to traditional chemotherapeutics, which often affect both healthy and cancerous cells indiscriminately .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and minimizing toxicity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the sulfonamide group contributes to its solubility and bioavailability. Various analogs have been synthesized to evaluate how modifications in these groups affect biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and stability |
| Sulfonamide moiety | Enhances solubility and bioavailability |
| Quinoxaline core | Provides a scaffold for enzyme inhibition |
Preclinical Studies
In preclinical models, compounds similar to 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. These studies often utilize xenograft models where human tumors are implanted in immunocompromised mice to assess therapeutic efficacy .
Clinical Trials
While specific clinical trials involving this exact compound may be limited, related sulfonamide derivatives have entered clinical phases targeting various cancers. The outcomes from these trials will provide insights into the potential effectiveness and safety profile of compounds within this chemical class.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several benzenesulfonamide derivatives, differing primarily in substituents on the quinoxaline or benzene rings. Key comparisons include:
Key Findings:
Substituent Impact on Activity: The trifluoromethyl group in the target compound enhances lipophilicity and binding to hydrophobic pockets in biological targets, a feature shared with compound . Thioureido-linked derivatives (e.g., compound ) exhibit stronger anticancer activity (IC₅₀ = 15.6–26.8 mmol L⁻¹) due to improved hydrogen bonding and π-π stacking interactions with cellular targets.
Radiosensitization Potential: Compounds like show enhanced activity when combined with radiation, suggesting that the benzenesulfonamide-thioureido scaffold synergizes with radiotherapy. The target compound’s lack of a thioureido group may limit this effect .
Biological Activity
4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and as a pharmacological agent targeting specific cellular pathways. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
The compound has the following molecular formula:
- Molecular Formula : C23H18F3N5O3S
- Molecular Weight : 485.48 g/mol
The compound has been identified as a potential inhibitor of certain protein interactions and signaling pathways that are critical in cancer progression. Specifically, it targets the TEAD1 protein, which plays a significant role in the Hippo signaling pathway, influencing cell growth and proliferation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It operates by inhibiting tumor growth through the disruption of TEAD-YAP interactions, leading to reduced transcriptional activity associated with oncogenesis .
- Inhibition of Protein Palmitoylation : The compound selectively inhibits TEAD1 palmitoylation, which is crucial for its interaction with YAP/TAZ proteins. This inhibition results in decreased tumor cell proliferation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be around 10 μM for both cell lines, indicating potent antitumor properties .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's inhibition of TEAD1 palmitoylation leads to a decrease in downstream target gene expression associated with cell cycle progression and survival, such as cyclin D1 and survivin .
- Selectivity : The selectivity of the compound for TEAD1 over other TEAD family members suggests a potential for reduced side effects compared to broader-spectrum inhibitors .
Q & A
Q. What synthetic strategies are recommended for preparing 4-methyl-N-(3-{[3-(trifluoromethyl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves coupling a quinoxaline core with substituted sulfonamide and aryl amino groups. For example, analogs in (e.g., entries 2, 3, 8) were synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key steps include:
- Quinoxaline ring formation : Condensation of o-phenylenediamine derivatives with glyoxal.
- Sulfonamide introduction : Reaction of the quinoxaline intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Amino group functionalization : Coupling with 3-(trifluoromethyl)aniline via Buchwald-Hartwig amination or SNAr reactions.
- Purification via column chromatography and characterization by NMR, HRMS, and IR (see IR data in ) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verify proton environments (e.g., sulfonamide NH at δ ~10 ppm, quinoxaline aromatic protons).
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bending (~1600 cm⁻¹) (as in ).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
- X-ray crystallography (if crystalline): Resolve bond angles/planarity (refer to for quinoxaline analogs) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screens often include:
- Kinase inhibition assays : Test against ADAM17 or related metalloproteases (see ’s IR% values for related inhibitors).
- Cytotoxicity profiling : Use MTT or CellTiter-Glo® in NSCLC cell lines (e.g., A549) to assess IC₅₀ values.
- ADME-Tox studies : Evaluate solubility (via HPLC), metabolic stability (microsomal assays), and CYP inhibition .
Advanced Research Questions
Q. How do substituent variations on the quinoxaline and sulfonamide moieties impact inhibitory activity?
- Sulfonamide vs. benzamide : Sulfonamide derivatives (e.g., entry 3, IR% = 3.52) show higher activity than benzamides (entry 2, IR% = 10.88), likely due to enhanced hydrogen bonding.
- Trifluoromethyl positioning : The 3-position on the phenylamino group (as in the target compound) improves steric compatibility with hydrophobic enzyme pockets compared to 4-substituted analogs (e.g., entry 5, IR% = 6.97).
- Rigidity vs. flexibility : Bulky groups (e.g., furan, entry 7) reduce activity (IR% = 4.09), suggesting steric hindrance limits binding .
Q. What computational approaches are suitable for predicting binding modes with ADAM17?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) : Use ADAM17’s crystal structure (PDB: 3L6X) to model interactions. Focus on the catalytic zinc-binding domain and hydrophobic subsites.
- MD simulations (GROMACS) : Assess stability of the sulfonamide-Zn²⁺ interaction over 100 ns trajectories.
- Free energy calculations (MM/PBSA) : Quantify contributions of the trifluoromethyl group to binding affinity .
Q. How can contradictory IR% values in analogs (e.g., entry 4 vs. entry 3 in ) be resolved?
- Methodological Answer : Discrepancies may arise from:
- Experimental variability : Replicate assays with standardized protocols (e.g., cell passage number, serum concentration).
- Off-target effects : Perform selectivity profiling against related proteases (e.g., MMP-2, MMP-9).
- Metabolic instability : Use LC-MS to identify degradation products in cell media .
Q. What strategies optimize bioavailability without compromising activity?
- Methodological Answer :
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate (improves permeability; see for sulfonamide modifications).
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
- Bioisosteric replacement : Substitute the trifluoromethyl group with a chloro or cyano group (see for agrochemical analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
